molecular formula C9H9NS B13011720 3,7-Dimethylbenzo[d]isothiazole CAS No. 110718-88-2

3,7-Dimethylbenzo[d]isothiazole

Cat. No.: B13011720
CAS No.: 110718-88-2
M. Wt: 163.24 g/mol
InChI Key: NJIQVLHCUCMCGB-UHFFFAOYSA-N
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Description

3,7-Dimethylbenzo[d]isothiazole is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are five-membered sulfur-containing heterocycles with nitrogen and sulfur atoms in a 1,2-relationship. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,7-Dimethylbenzo[d]isothiazole can be achieved through several methods. One common approach involves the condensation of 3,7-dimethylbenzonitrile with sulfur and a nitrogen source under specific conditions. Another method includes the cyclization of 3,7-dimethylbenzothioamide with an oxidizing agent.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and controlled temperature and pressure conditions to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 3,7-Dimethylbenzo[d]isothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3,7-Dimethylbenzo[d]isothiazole has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial and anticancer agent.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,7-Dimethylbenzo[d]isothiazole involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of microbial enzymes, disrupting their metabolic processes and leading to antimicrobial activity.

Comparison with Similar Compounds

  • Benz[c]isothiazole
  • Benz[d]isothiazole
  • Thiazole

Comparison: 3,7-Dimethylbenzo[d]isothiazole is unique due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in the heterocyclic ring. This structure imparts distinct chemical and biological properties compared to other similar compounds. For instance, while thiazoles are known for their antimicrobial activity, the additional benzene ring in this compound enhances its stability and potential for diverse applications.

Properties

CAS No.

110718-88-2

Molecular Formula

C9H9NS

Molecular Weight

163.24 g/mol

IUPAC Name

3,7-dimethyl-1,2-benzothiazole

InChI

InChI=1S/C9H9NS/c1-6-4-3-5-8-7(2)10-11-9(6)8/h3-5H,1-2H3

InChI Key

NJIQVLHCUCMCGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=NS2)C

Origin of Product

United States

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